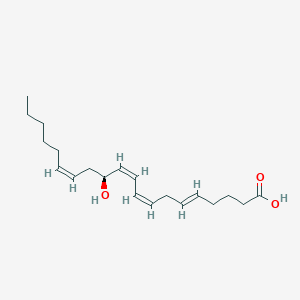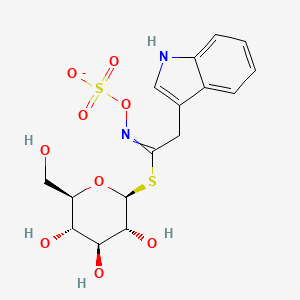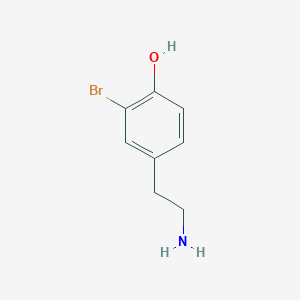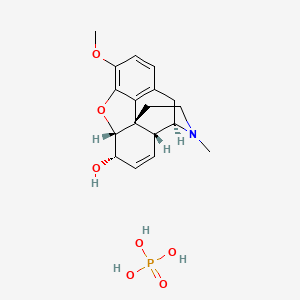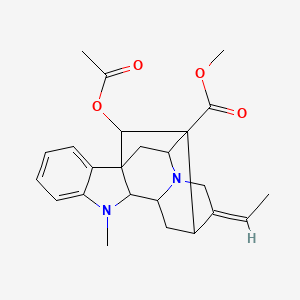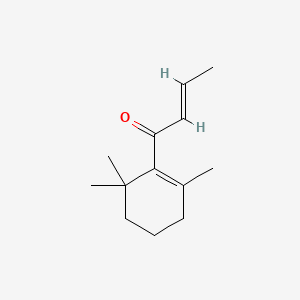![molecular formula C27H28O5 B1235764 5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone](/img/structure/B1235764.png)
5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone is a member of flavones.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Studies have explored various synthesis techniques for compounds structurally related to 5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone. For example, Lee (1982) described the synthesis of mangostins, which shares a similar chemical structure, using acylation and trifluoroacetic anhydride (Lee, 1982). Similarly, Pedro et al. (1987) isolated compounds from Piper hostmannianum, which included structurally related molecules (Pedro, Diaz, Arias, & Joseph-Nathan, 1987).
Chemical Characterization and Modification : Other research efforts have focused on understanding and modifying the chemical properties of related compounds. Iijima et al. (1979) conducted studies involving the β-carbonyl system to synthesize derivatives, contributing to the broader understanding of similar chemical structures (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979). Rao and Raghavan (2013) provided insights into the synthetic pathways of pyranoxanthones, which are chemically akin to the compound of interest (Rao & Raghavan, 2013).
Potential Biological and Pharmacological Activities
Natural Product Derivation and Biological Activity : Research has also delved into the extraction and potential biological activities of similar compounds. Banerjee et al. (1980) isolated new coumarins from Seseli sibiricum, providing insights into the natural sources and potential biological activities of these compounds (Banerjee, Gupta, Kumar, & Atal, 1980). Ya (2014) achieved the total synthesis of natural products like Lespeflorins, suggesting potential pharmacological applications (Feng Ya, 2014).
Photochromic and Redox Properties : Huang et al. (2007) investigated the photochromic and redox properties of pyrano[3,2-c]chromen derivatives, which could indicate potential applications in material science and chemistry (Huang, Kuo, Lin, & Yang, 2007).
Structural Analysis and Crystallography : Studies like those by Ee et al. (2011) have focused on the crystal structure of related compounds, providing detailed insights into their molecular conformation, which is vital for understanding their chemical reactivity and potential biological interactions (Ee, Mah, Kwong, Teh, Mohamed Tahir, & Silong, 2011).
Applications in Cancer Research
- Cytotoxic Effects : Research by Kiem et al. (2005) on benzopyrans isolated from Mallotus apelta indicated strong cytotoxic effects against human cancer cell lines, suggesting the potential of similar compounds in cancer research (Kiem, Dang, Bao, Huong, Minh, Huong, Lee, & Kim, 2005).
Propriétés
Formule moléculaire |
C27H28O5 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
5,7-dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C27H28O5/c1-16(2)12-13-18-23-19(14-15-27(3,4)32-23)24(29-5)20-21(28)26(30-6)22(31-25(18)20)17-10-8-7-9-11-17/h7-12,14-15H,13H2,1-6H3 |
Clé InChI |
LSQXCBMBEAHLQO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=O)C(=C(O2)C4=CC=CC=C4)OC)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=O)C(=C(O2)C4=CC=CC=C4)OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1235681.png)


![(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-{(2S,3S,7R,8R,9R,10E)-11-[(hydroxymethyl)(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-en-1-yl}-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B1235685.png)
![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)
![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

